molecular formula C23H17N3OS2 B3539834 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile

2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile

Cat. No.: B3539834
M. Wt: 415.5 g/mol
InChI Key: QAUVYRRVOZHLCZ-UHFFFAOYSA-N
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Description

2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile is a complex organic compound that features a phenothiazine moiety linked to a cyclopenta[B]pyridine ring system

Properties

IUPAC Name

2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c24-13-16-12-15-6-5-7-17(15)25-23(16)28-14-22(27)26-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)26/h1-4,8-12H,5-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUVYRRVOZHLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile typically involves multiple steps. One common route includes the following steps:

    Formation of the Phenothiazine Derivative: The phenothiazine moiety is synthesized through the reaction of diphenylamine with sulfur, followed by oxidation.

    Attachment of the Ethylsulfanyl Group: The phenothiazine derivative is then reacted with an appropriate ethylsulfanyl reagent under controlled conditions to introduce the ethylsulfanyl group.

    Cyclopenta[B]pyridine Ring Formation: The intermediate product is then subjected to cyclization reactions to form the cyclopenta[B]pyridine ring system.

    Final Coupling and Functionalization: The final step involves coupling the cyclopenta[B]pyridine intermediate with a nitrile group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The phenothiazine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antipsychotic or antidepressant due to the presence of the phenothiazine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for organic semiconductors or photovoltaic materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
  • Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime

Uniqueness

Compared to similar compounds, 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile is unique due to the presence of the cyclopenta[B]pyridine ring system, which may confer additional stability and unique electronic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile
Reactant of Route 2
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile

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